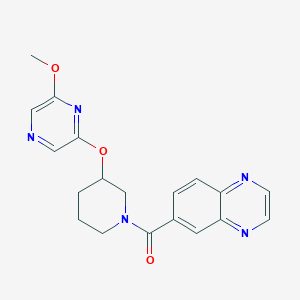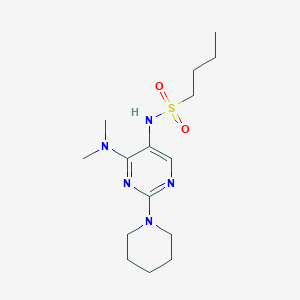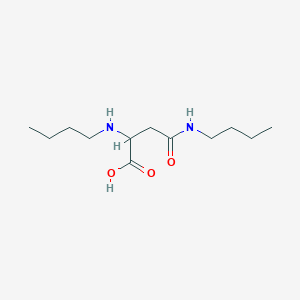![molecular formula C20H20ClN3O4S B2508986 3-(1-(2-(3-chloro-4-methoxyphenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034533-87-2](/img/structure/B2508986.png)
3-(1-(2-(3-chloro-4-methoxyphenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(1-(2-(3-chloro-4-methoxyphenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a derivative of thieno[2,3-d]pyrimidine-2,4-dione, which has been studied for its potential as a human GnRH receptor antagonist. These antagonists are of interest in the treatment of reproductive diseases. The structure-activity relationship (SAR) studies have indicated that certain substituents on the core structure significantly affect receptor binding activity, with hydrophobic substituents being preferred in some positions for enhanced activity .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine-2,4-dione derivatives involves strategic functionalization of the core structure to achieve potent receptor antagonism. For instance, the incorporation of a 2-(2-pyridyl)ethyl group on the 5-aminomethyl functionality has been found to be crucial for good receptor binding activity. Additionally, the synthesis of related pyrimidine derivatives has been explored, such as the regioselective amination of condensed pyrimidines, which could provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine-2,4-dione derivatives is critical for their activity as GnRH receptor antagonists. The presence of specific substituents and their positions on the core structure are key determinants of their binding affinity. For example, the 6-(4-aminophenyl) group suggests a preference for hydrophobic substituents for optimal activity . Moreover, the molecular structure of related compounds, such as pyrrolo[3,2-d]pyrimidine derivatives, has been characterized using X-ray crystallography, which could provide valuable information for the analysis of the compound's molecular structure .
Chemical Reactions Analysis
The chemical reactivity of thieno[2,3-d]pyrimidine-2,4-dione derivatives can be inferred from studies on similar compounds. For instance, the interaction of pyrimidine derivatives with alkylamides and subsequent hydrolysis has been shown to yield specific aminated products, which may be relevant to understanding the chemical reactions that the compound may undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidine-2,4-dione derivatives are influenced by their molecular structure and the nature of their substituents. Studies on related compounds have utilized various characterization techniques, such as FT-IR, FT-Raman, NMR, mass spectrometry, and elemental analyses, to elucidate these properties. Additionally, quantum chemical calculations and analyses of non-covalent interactions have provided insights into the behavior of these compounds in different environments .
Scientific Research Applications
Synthesis and Characterization
Chemical Synthesis : This compound has been involved in the synthesis of various heterocyclic compounds, demonstrating its utility in chemical research and drug development. The synthesis processes often involve reactions with other compounds to form new derivatives with potential biological activities (Gouda, 2012).
Characterization Techniques : Studies have utilized techniques like IR, 1H NMR, and mass spectral techniques for the characterization of novel compounds derived from thieno[3,2-d]pyrimidine, which highlights its role in advancing analytical chemistry (Abbas, Gomha, Elaasser, & Mabrouk, 2015).
Biological Activities and Applications
Antibacterial Activity : Some derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antibacterial properties, suggesting potential applications in developing new antimicrobial agents (More, Chandra, Nargund, & Nargund, 2013).
Anticancer Activity : Research has also focused on synthesizing and evaluating thieno[3,2-d]pyrimidine derivatives for their potential as antitumor agents, indicating its relevance in oncology and pharmaceutical research (Hafez & El-Gazzar, 2017).
Drug Discovery : The compound has been part of studies in the synthesis of non-peptide antagonists for human hormone receptors, contributing to the field of endocrinology and drug discovery (Sasaki et al., 2003).
properties
IUPAC Name |
3-[1-[2-(3-chloro-4-methoxyphenyl)acetyl]piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-28-16-3-2-12(10-14(16)21)11-17(25)23-7-4-13(5-8-23)24-19(26)18-15(6-9-29-18)22-20(24)27/h2-3,6,9-10,13H,4-5,7-8,11H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRILBDKZRQBAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)NC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-hydroxypropyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2508904.png)
![6-Benzyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2508905.png)

![2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol dihydrochloride](/img/structure/B2508909.png)


![N-(3-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508913.png)





![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2508923.png)